1-[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one
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Overview
Description
1-[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, a piperazine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Thiazole Ring Formation: The thiazole ring is typically formed through cyclization reactions involving thioamides and α-haloketones.
Final Coupling: The final step involves coupling the piperidine, piperazine, and thiazole intermediates under controlled conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO₄.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH₄ or LiAlH₄.
Substitution: The piperazine and piperidine rings can undergo nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄
Reducing Agents: NaBH₄, LiAlH₄
Coupling Reagents: EDCI, DCC
Major Products
Oxidation Products: Ketones or aldehydes
Reduction Products: Alcohols
Substitution Products: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
1-[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Biological Studies: Used in studies to understand the interaction of complex organic molecules with biological systems.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one: is unique due to its combination of piperidine, piperazine, and thiazole rings.
Similar Compounds: Other compounds with similar structures include derivatives of piperidine, piperazine, and thiazole, such as
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O2S/c1-16-19(27-15-21-16)5-6-20(26)24-8-7-18(17(14-24)4-3-13-25)23-11-9-22(2)10-12-23/h15,17-18,25H,3-14H2,1-2H3/t17-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUCCBYWGPSUEX-MSOLQXFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CCC(C(C2)CCCO)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)CCC(=O)N2CC[C@@H]([C@@H](C2)CCCO)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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